2-[(METHYLAMINO)METHYL]PYRIDINE

Catalog No.
S565102
CAS No.
21035-59-6
M.F
C7H10N2
M. Wt
122.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(METHYLAMINO)METHYL]PYRIDINE

CAS Number

21035-59-6

Product Name

2-[(METHYLAMINO)METHYL]PYRIDINE

IUPAC Name

N-methyl-1-pyridin-2-ylmethanamine

Molecular Formula

C7H10N2

Molecular Weight

122.17 g/mol

InChI

InChI=1S/C7H10N2/c1-8-6-7-4-2-3-5-9-7/h2-5,8H,6H2,1H3

InChI Key

OOTKJPZEEVPWCR-UHFFFAOYSA-N

SMILES

CNCC1=CC=CC=N1

Synonyms

N-Methyl-2-pyridinemethanamine; 2-(2-Methylaminomethyl)pyridine; 2-(Methylaminomethyl)pyridine; 2-(N-Methylaminomethyl)pyridine; 2-Picolylmethylamine; Methyl(pyridin-2-ylmethyl)amine; N-Methyl-1-(pyridin-2-yl)methanamine; N-Methyl-2-picolylamine; N-M

Canonical SMILES

CNCC1=CC=CC=N1

Organic Synthesis:

2-Pyridinemethanamine, N-methyl-, also known as N-methyl-2-aminomethylpyridine or N-methyl-2-picolylamine, finds applications in organic synthesis as a building block for the preparation of more complex molecules. Its reactive amine group allows for further functionalization through various reactions like acylation, alkylation, and condensation. This versatility makes it a valuable intermediate in the synthesis of diverse organic compounds, including pharmaceuticals, agrochemicals, and materials science research.

Medicinal Chemistry:

The presence of both the pyridine and amine functionalities in 2-Pyridinemethanamine, N-methyl- makes it an attractive candidate for exploring potential biological activities. Research has been conducted to investigate its potential as an inhibitor of enzymes, such as acetylcholinesterase, which are implicated in various neurological disorders like Alzheimer's disease and Parkinson's disease. However, further research is necessary to fully understand its pharmacological properties and potential therapeutic applications.

2-[(Methylamino)methyl]pyridine, with the chemical formula C7_7H10_{10}N2_2 and a molecular weight of 122.17 g/mol, is a pyridine derivative characterized by the presence of a methylamino group attached to a methylene bridge. This compound is known for its potential applications in pharmaceuticals and organic synthesis. It typically appears as a colorless to light yellow liquid or solid, depending on its form and purity.

Currently, there's no data available on the specific mechanism of action of N-Methyl-2-pyridinemethanamine in biological systems.

  • Due to the limited information on this specific compound, it's crucial to handle it with caution assuming similar properties to other pyridine derivatives.
  • Pyridines are known to be moderately toxic and can cause irritation upon contact with skin, eyes, and respiratory system [].
  • The amine group might also contribute to its skin irritation potential [].

The chemical reactivity of 2-[(Methylamino)methyl]pyridine is influenced by its functional groups. It can participate in various reactions typical of amines and pyridines, including:

  • Alkylation: The methylamino group can undergo alkylation reactions, which are useful in synthesizing more complex molecules.
  • Acylation: This compound can react with acyl chlorides to form amides.
  • Reductive Amination: It can be synthesized via reductive amination processes involving aldehydes or ketones, often utilizing boron hydrides as reducing agents .

2-[(Methylamino)methyl]pyridine exhibits notable biological activities. Research indicates that compounds in this class may possess antidepressant and analgesic properties. In animal studies, it has shown excitatory effects at lethal doses, indicating potential toxicity at high concentrations . Furthermore, its derivatives have been explored for their cytotoxicity against glioblastoma cells, suggesting applications in cancer treatment .

Several synthetic routes have been developed for the preparation of 2-[(Methylamino)methyl]pyridine:

  • Reductive Amination: This method involves the reaction of pyridine derivatives with aldehydes or ketones in the presence of reducing agents like sodium cyanoborohydride. The process can be carried out under mild conditions and is favored for its efficiency .
  • Direct Alkylation: Methylamine can be reacted with 2-bromomethylpyridine under basic conditions to yield the target compound.
  • Aminomethylation: By treating pyridine with formaldehyde and methylamine, 2-[(Methylamino)methyl]pyridine can be synthesized through a one-pot reaction .

The applications of 2-[(Methylamino)methyl]pyridine span various fields:

  • Pharmaceuticals: Its derivatives are investigated for use as antidepressants and analgesics.
  • Organic Synthesis: This compound serves as a building block in the synthesis of more complex organic molecules.
  • Research: It is utilized in studies exploring new therapeutic agents, particularly in oncology .

Studies on the interactions of 2-[(Methylamino)methyl]pyridine with biological systems reveal significant insights into its pharmacodynamics. For instance, it has been shown to interact with neurotransmitter systems, suggesting potential roles in modulating mood and pain pathways. Additionally, research into its derivatives highlights their ability to penetrate the blood-brain barrier, which is crucial for central nervous system-targeted therapies .

Several compounds share structural similarities with 2-[(Methylamino)methyl]pyridine. Here are some notable examples:

Compound NameStructureUnique Features
2-Amino-6-methylpyridineC6_6H8_8N2_2Exhibits different biological activities; used in agrochemicals .
3-(Methylamino)pyridineC6_6H8_8N2_2Different position of methylamino group; distinct reactivity .
4-(Methylamino)pyridineC6_6H8_8N2_2Similar structure but different pharmacological profile; explored for various therapeutic uses .

Uniqueness

The uniqueness of 2-[(Methylamino)methyl]pyridine lies in its specific structural arrangement that allows it to exhibit unique biological activities and reactivity patterns compared to other methylated pyridines. Its ability to participate in reductive amination reactions makes it particularly valuable in synthetic chemistry.

XLogP3

0.3

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

21035-59-6

Wikipedia

Methyl(2-pyridylmethyl)amine

Dates

Last modified: 08-15-2023

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